molecular formula C18H29NO3S B12205649 [(4-Butoxy-3-methylphenyl)sulfonyl]cycloheptylamine

[(4-Butoxy-3-methylphenyl)sulfonyl]cycloheptylamine

Cat. No.: B12205649
M. Wt: 339.5 g/mol
InChI Key: RGVIXIGNHVCCNF-UHFFFAOYSA-N
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Description

[(4-Butoxy-3-methylphenyl)sulfonyl]cycloheptylamine is an organic compound with a complex structure that includes a sulfonyl group attached to a cycloheptylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Butoxy-3-methylphenyl)sulfonyl]cycloheptylamine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-Butoxy-3-methylphenylsulfonyl chloride: This intermediate is prepared by reacting 4-butoxy-3-methylphenol with chlorosulfonic acid under controlled conditions.

    Formation of the sulfonamide: The sulfonyl chloride is then reacted with cycloheptylamine in the presence of a base such as triethylamine to form the desired sulfonamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

[(4-Butoxy-3-methylphenyl)sulfonyl]cycloheptylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic ring and the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

[(4-Butoxy-3-methylphenyl)sulfonyl]cycloheptylamine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, such as in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(4-Butoxy-3-methylphenyl)sulfonyl]cycloheptylamine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways, affecting processes such as signal transduction and gene expression.

Comparison with Similar Compounds

[(4-Butoxy-3-methylphenyl)sulfonyl]cycloheptylamine can be compared with other sulfonyl-containing compounds, such as:

    [(4-Butoxy-3-methylphenyl)sulfonyl]azepane: Similar structure but with an azepane ring instead of a cycloheptylamine.

    [(4-Butoxy-3-methylphenyl)sulfonyl]-3-pyridylamine:

The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and potential biological activity compared to its analogs.

Properties

Molecular Formula

C18H29NO3S

Molecular Weight

339.5 g/mol

IUPAC Name

4-butoxy-N-cycloheptyl-3-methylbenzenesulfonamide

InChI

InChI=1S/C18H29NO3S/c1-3-4-13-22-18-12-11-17(14-15(18)2)23(20,21)19-16-9-7-5-6-8-10-16/h11-12,14,16,19H,3-10,13H2,1-2H3

InChI Key

RGVIXIGNHVCCNF-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C=C1)S(=O)(=O)NC2CCCCCC2)C

Origin of Product

United States

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